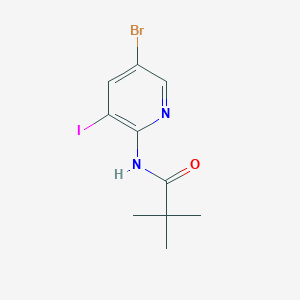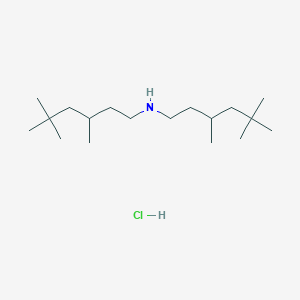
Di(3,5,5-trimethylhexyl)amine Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Di(3,5,5-trimethylhexyl)amine Hydrochloride typically involves the reaction of 3,5,5-trimethylhexylamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The reaction can be represented as follows:
[ \text{3,5,5-Trimethylhexylamine} + \text{HCl} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The compound is typically stored at 4°C to maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions
Di(3,5,5-trimethylhexyl)amine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its amine form.
Substitution: The compound can undergo substitution reactions where the hydrochloride group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce the amine form of the compound.
Aplicaciones Científicas De Investigación
Di(3,5,5-trimethylhexyl)amine Hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biochemical research, particularly in the study of proteomics.
Industry: Utilized in the production of various chemical products and intermediates.
Mecanismo De Acción
The mechanism of action of Di(3,5,5-trimethylhexyl)amine Hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their function and activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3,5,5-Trimethylhexylamine: The parent amine compound.
N,N-Dimethyl-3,5,5-trimethylhexylamine: A derivative with two methyl groups attached to the nitrogen atom.
3,5,5-Trimethylhexylamine N-oxide: An oxidized form of the parent amine.
Uniqueness
Di(3,5,5-trimethylhexyl)amine Hydrochloride is unique due to its specific structure and properties. The presence of the hydrochloride group enhances its solubility and stability, making it suitable for various research applications. Its specific molecular interactions and reactivity also distinguish it from similar compounds.
Propiedades
Fórmula molecular |
C18H40ClN |
|---|---|
Peso molecular |
306.0 g/mol |
Nombre IUPAC |
3,5,5-trimethyl-N-(3,5,5-trimethylhexyl)hexan-1-amine;hydrochloride |
InChI |
InChI=1S/C18H39N.ClH/c1-15(13-17(3,4)5)9-11-19-12-10-16(2)14-18(6,7)8;/h15-16,19H,9-14H2,1-8H3;1H |
Clave InChI |
RLAQUTITTBHVHC-UHFFFAOYSA-N |
SMILES canónico |
CC(CCNCCC(C)CC(C)(C)C)CC(C)(C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-6-Bromo-4-(cyclopropylethynyl)-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13843251.png)
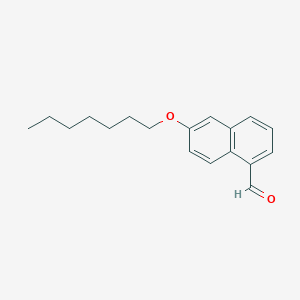
![2-[3-(5-Amino-1-tert-butoxycarbonylpentyl)ureido]pentanedioic Acid Di-tert-butyl Ester TFA Salt](/img/structure/B13843262.png)
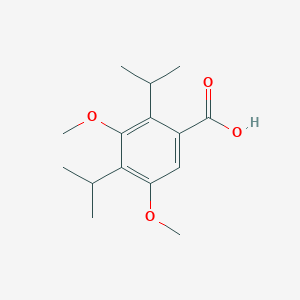
![(6R,7S)-7-(Naphthalen-2-yl)-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B13843275.png)
![3-Chloro-1,2-diazabicyclo[2.2.2]oct-2-ene](/img/structure/B13843280.png)
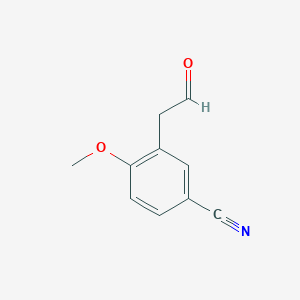
![3-[(6-Propyldecyl)oxy]propan-1-amine](/img/structure/B13843297.png)
![6-[(4-propan-2-ylphenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13843301.png)
![5-[2-[[6-[[(2R)-2-Amino-3-mercapto-1-oxopropyl]amino]hexyl]amino]-2-oxoethyl]-2'-deoxy-uridine 5'-(tetrahydrogen triphosphate)](/img/structure/B13843311.png)


![7-[(4R,6R)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-methoxypyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B13843326.png)
